4-(4-硝基噻吩-2-基)噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitro-substituted thiophene-based compounds is well-documented. For instance, nitro-substituted 2- and 3-aminothiophenes have been prepared through amination of activated chlorothiophene or functionalization using the Gewald reaction . Similarly, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole and its reactivity to form various heterocyclic compounds through ring opening and nucleophilic substitution has been reported . These methods could potentially be adapted for the synthesis of "4-(4-Nitrothiophen-2-yl)thiazol-2-amine."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was solved, revealing its crystallization in the triclinic system . Similarly, the crystal structure and Hirshfeld surface analysis of alkyl substituted N,4-diphenyl thiazole-2-amines have been performed, providing insights into intermolecular interactions . These studies are crucial for understanding the molecular geometry and electronic structure of "4-(4-Nitrothiophen-2-yl)thiazol-2-amine."

Chemical Reactions Analysis

The reactivity of nitrothiophene derivatives with various nucleophiles has been explored. For example, 4-alkyl-2-nitrothiophenes have been shown to react with secondary aliphatic amines to yield amino-nitrothiophenes through oxidative nucleophilic substitution . Additionally, the kinetics of reactions involving nitrophenyl thiobenzoates with secondary alicyclic amines have been investigated, providing insights into the reaction mechanisms and the influence of substituents on reactivity . These studies could inform the chemical behavior of "4-(4-Nitrothiophen-2-yl)thiazol-2-amine" in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrothiophene and thiazole derivatives are influenced by their molecular structure. For instance, the desulfurization of nitro-substituted isothiazolimines has been studied, revealing the formation of intermediates and the influence of the nitro group on the reaction pathway . The synthesis and characterization of novel thiazole compounds, including their crystal structure and physical parameters, have been reported, providing data on their stability and electronic properties . These findings are relevant for predicting the properties of "4-(4-Nitrothiophen-2-yl)thiazol-2-amine."

科学研究应用

药物应用

硝唑尼特是一种与噻唑胺在结构上相关的化合物,它对多种革兰氏阳性菌和革兰氏阴性菌、寄生虫和某些病毒表现出广谱抗原生动物、驱虫和抗病毒活性。它在治疗隐孢子虫病、乙肝和丙肝、卵巢癌甚至冠状病毒感染症状方面显示出潜力。该药物的活性归因于它干扰丙酮酸-铁氧还蛋白氧化还原酶,这是厌氧能量代谢中至关重要的酶 (Bharti 等人,2021)。

材料科学

硝基噻吩的衍生物尼替西农最初被开发为除草剂,但后来发现它在治疗肝肾酪氨酸血症(一种罕见的遗传性代谢疾病)方面有医学应用。对尼替西农的研究更多地集中在医学应用上,突出了硝基噻吩衍生物在超出其最初预期用途的各个领域的巨大潜力 (Barchańska 等人,2019)。

先进合成与绿色化学

含有噻唑胺部分的化合物,如 4-噻唑烷酮,由于其多样的生物活性,在合成杂环化合物中至关重要。人们正在探索它们对各种疾病的潜力,这表明此类化合物在药物化学和药物开发中的广泛适用性。探索合成这些化合物的绿色化学方法也反映了可持续实践在药物研究中日益重要 (Santos 等人,2018)。

属性

IUPAC Name |

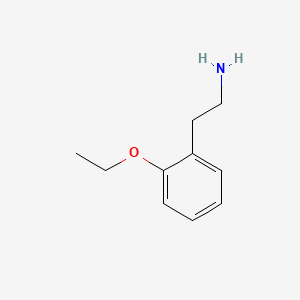

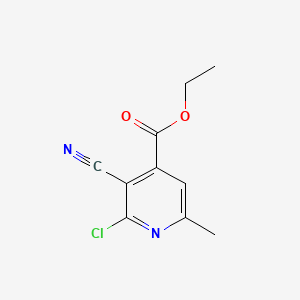

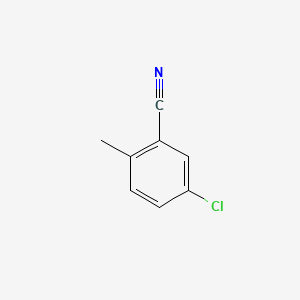

4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCKELICOIXSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

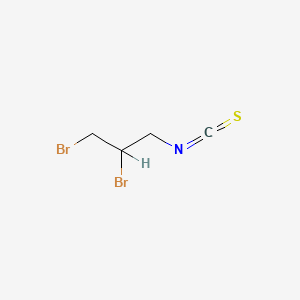

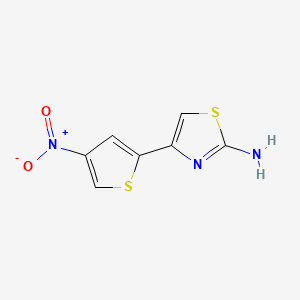

C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206873 |

Source

|

| Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrothiophen-2-yl)thiazol-2-amine | |

CAS RN |

58139-51-8 |

Source

|

| Record name | Thiazole, 2-amino-4-(4-nitro-2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。